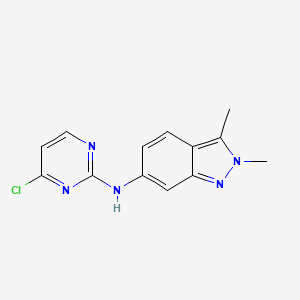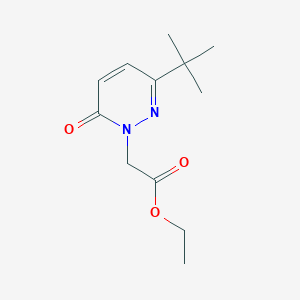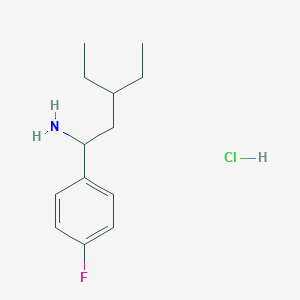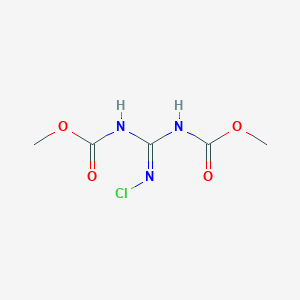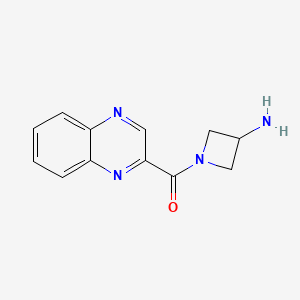
(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone
描述
(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is a compound that combines the structural features of azetidine and quinoxaline Azetidine is a four-membered nitrogen-containing ring, while quinoxaline is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-chloroquinoxaline with 3-aminoazetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at positions ortho to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted quinoxaline derivatives with various functional groups attached.
科学研究应用
(3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the azetidine ring can enhance binding affinity and specificity. The compound may also modulate signaling pathways involved in cell proliferation or apoptosis.
相似化合物的比较
Quinoxaline derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione share structural similarities and have similar biological activities.
Azetidine derivatives: Compounds such as 3-aminoazetidine and azetidine-2-carboxylic acid are structurally related and exhibit similar chemical reactivity.
Uniqueness: (3-Aminoazetidin-1-yl)(quinoxalin-2-yl)methanone is unique due to the combination of the azetidine and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-8-6-16(7-8)12(17)11-5-14-9-3-1-2-4-10(9)15-11/h1-5,8H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUIJRHUGFTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
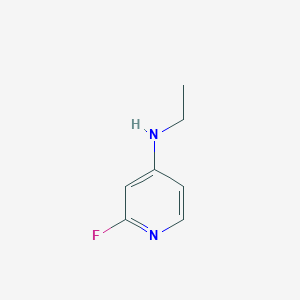
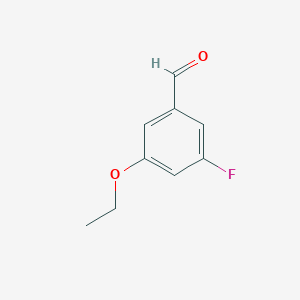
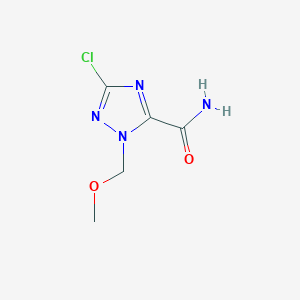
![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)
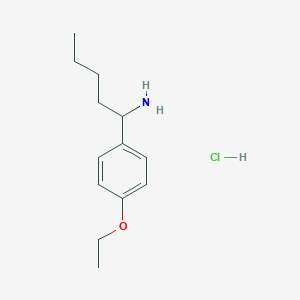
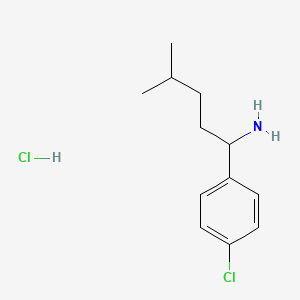
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)
